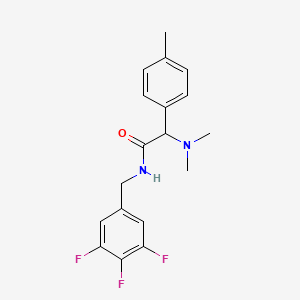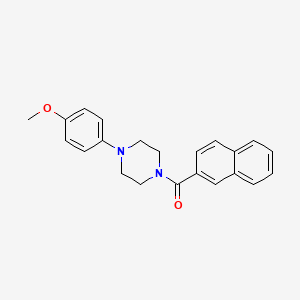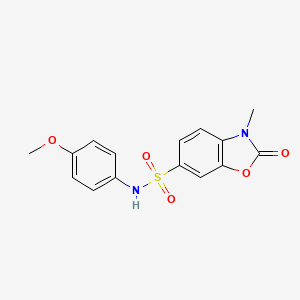
3-(4-isopropylphenyl)-N-(2-methoxyphenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of acrylamide derivatives often involves acylation reactions or condensation processes. For instance, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide through acylation demonstrates a method that could potentially be adapted for our compound of interest, showcasing the importance of controlled reaction conditions for high yields (Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically confirmed using X-ray crystallography. For related compounds, such as various isomers of dimethoxyphenyl acrylamide derivatives, crystallography reveals detailed geometries and isomer distinctions (Chenna et al., 2008). These methodologies highlight the potential approaches to elucidating the structure of our compound.
Chemical Reactions and Properties
Acrylamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. Polymerization is a common reaction, with N-isopropylacrylamide derivatives forming polymers with specific solubility and temperature-response characteristics (Akiyama & Tamaoki, 2004). Such reactions underscore the reactivity and potential applications of acrylamide compounds.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and thermal responsiveness, are crucial for their applications. For example, copolymers of N-isopropylacrylamide exhibit lower critical solution temperatures (LCSTs), a property significant for materials science applications (Kesim et al., 2003).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and stability, are defined by their molecular structure. Studies on similar compounds, such as the reaction mechanisms of acrylamide derivatives with various reagents, provide insights into the chemical behavior and potential reactivity pathways for the compound (Liu et al., 2009).
Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored synthetic acrylamide derivatives, closely related to 3-(4-isopropylphenyl)-N-(2-methoxyphenyl)acrylamide, for their potential as corrosion inhibitors. In one study, acrylamide derivatives showed effectiveness as corrosion inhibitors for copper in nitric acid solutions, demonstrating potential for industrial applications in metal preservation and protection (Abu-Rayyan et al., 2022).
Polymerization and Material Science
Acrylamide derivatives have been widely investigated for their role in polymerization processes, contributing to the development of responsive polymers and materials with unique properties. For instance, controlled polymerization of N-isopropylacrylamide, a compound related to the one , has been studied for creating thermoresponsive polymers, indicating potential applications in smart materials and drug delivery systems (Convertine et al., 2004).
Biomedical Applications
The biomedical sector has shown interest in acrylamide derivatives for their use in bioengineering. For example, poly(N-isopropyl acrylamide), a related compound, has been utilized for nondestructive release of biological cells and proteins, indicating its potential in tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).
Chemical Synthesis and Characterization
In the field of chemistry, studies have focused on the synthesis and characterization of acrylamide derivatives. This research is crucial for understanding the properties and applications of these compounds in various scientific and industrial domains. One such study discussed the synthesis of similar acrylamide derivatives and their structural characterization (Hassan, Hafez, & Osman, 2014).
Environmental and Sensing Applications
Acrylamide derivatives have also been investigated for their potential environmental and sensing applications. For example, their use in creating color-changing polymeric materials demonstrates their potential in developing smart sensors and environmental monitoring tools (Fleischmann et al., 2013).
Propriétés
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-11-8-15(9-12-16)10-13-19(21)20-17-6-4-5-7-18(17)22-3/h4-14H,1-3H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIHGQDVBFALTF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide](/img/structure/B5637619.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637633.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)
![N-isobutyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5637645.png)

![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![4-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637686.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5637694.png)


![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)